molecular formula C48H38P2S2Sn B14239669 [(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane) CAS No. 223592-29-8

[(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane)

Cat. No.: B14239669
CAS No.: 223592-29-8
M. Wt: 859.6 g/mol
InChI Key: LUUASFORPMRSCK-UHFFFAOYSA-L
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Description

[(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane) is a complex organometallic compound that features a stannane (tin) core bonded to phenylene and phosphane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane) typically involves the reaction of diphenylstannane with bis(sulfanediyl-2,1-phenylene)diphenylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production would necessitate stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

[(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form stannic derivatives.

    Reduction: Reduction reactions can yield lower oxidation state tin compounds.

    Substitution: The phenylene and phosphane groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while reduction could produce stannous compounds. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

[(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane) has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metals.

    Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, especially in the treatment of diseases involving metal ion imbalances.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to impart desirable properties like thermal stability and conductivity.

Mechanism of Action

The mechanism by which [(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane) exerts its effects involves its interaction with molecular targets such as metal ions and enzymes. The compound can coordinate with metal ions, altering their reactivity and availability. Additionally, its phosphane groups can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Bis[(2-diphenylphosphino)phenyl] ether (DPEphos): A similar diphosphine ligand used in coordination chemistry and catalysis.

    Bis(diphenylphosphino)methane (dppm): Another diphosphine ligand with a different backbone structure.

    Xantphos: A diphosphine ligand with a wider bite angle compared to [(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane).

Uniqueness

[(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane) is unique due to its stannane core, which imparts distinct chemical properties compared to other diphosphine ligands. Its ability to form stable complexes with a variety of metals and its potential biological activity make it a compound of significant interest in both research and industrial applications.

Properties

CAS No.

223592-29-8

Molecular Formula

C48H38P2S2Sn

Molecular Weight

859.6 g/mol

IUPAC Name

[2-[(2-diphenylphosphanylphenyl)sulfanyl-diphenylstannyl]sulfanylphenyl]-diphenylphosphane

InChI

InChI=1S/2C18H15PS.2C6H5.Sn/c2*20-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16;2*1-2-4-6-5-3-1;/h2*1-14,20H;2*1-5H;/q;;;;+2/p-2

InChI Key

LUUASFORPMRSCK-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3S[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)SC6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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